molecular formula C10H9NO3 B181867 Methyl 4-(cyanomethoxy)benzoate CAS No. 137988-24-0

Methyl 4-(cyanomethoxy)benzoate

Cat. No.: B181867
CAS No.: 137988-24-0
M. Wt: 191.18 g/mol
InChI Key: ISLSUSBRICMLQB-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is methyl 4-(cyanomethoxy)benzoate , derived from the ester functional group and substituents on the aromatic ring. The parent structure is benzoic acid, with a methyl ester group at the carboxylic acid position and a cyanomethoxy substituent (-OCH₂CN) at the para position. Synonyms include 4-(cyanomethoxy)benzoic acid methyl ester and methyl 4-cyano methoxybenzoate .

Key Structural Features
  • Ester group : The methyl ester (-COOCH₃) is attached to the carbonyl carbon.
  • Cyanomethoxy substituent : A methoxy group (-OCH₂-) bonded to a cyano group (-CN) at the para position of the benzene ring.
  • Aromatic ring : A para-substituted benzene ring with electron-withdrawing groups influencing reactivity.

Molecular Formula and Stereoelectronic Configuration

The molecular formula of this compound is C₁₀H₉NO₃ , with a molecular weight of 191.18 g/mol . The compound adopts a planar structure due to the sp² hybridization of the carbonyl carbon and aromatic carbons. The cyano group (-C≡N) is linear, and the methoxy group (-OCH₂-) exhibits free rotation around the C-O bond.

Property Value
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
CAS Number 137988-24-0

Spectroscopic Signatures (NMR, IR, MS)

Experimental spectroscopic data for this compound are limited in publicly available literature. However, its structure can be inferred from analogous compounds and theoretical predictions.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • Ester carbonyl (C=O) : Strong absorption at 1720–1750 cm⁻¹ .
  • Cyano group (C≡N) : Sharp peak at 2250–2260 cm⁻¹ .
  • Methoxy (O-CH₃) : C-O stretching at 2800–2900 cm⁻¹ and C-O-C bending at 1250–1300 cm⁻¹ .
  • Aromatic C-H : Absorption near 3000–3100 cm⁻¹ (sp² C-H stretches) and 1450–1600 cm⁻¹ (C=C vibrations).
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Methyl ester (CH₃O) : Singlet at δ 3.8–4.0 ppm .
    • Cyanomethoxy (OCH₂CN) : Split into a quartet (coupling with adjacent protons) at δ 4.2–4.5 ppm .
    • Aromatic protons (H-2, H-3, H-5, H-6) : Doublets or triplets in the δ 7.5–8.0 ppm range due to para substitution.
Mass Spectrometry (MS)

The molecular ion peak (M⁺ ) is expected at m/z 191 (C₁₀H₉NO₃). Fragmentation pathways include:

  • Loss of methyl ester (CH₃O) : Peak at m/z 137 (C₇H₅NO₂).
  • Cyanomethoxy cleavage : Peaks at m/z 127 (C₇H₅O) and m/z 58 (C₃H₂N) from the cyano group.

Crystallographic Data and X-ray Diffraction Analysis

No crystallographic data or X-ray diffraction studies for this compound are reported in the literature. However, analogous benzoate esters often crystallize in monoclinic or orthorhombic systems with hydrogen bonding between the ester carbonyl and adjacent substituents. For this compound, the para-substituted cyanomethoxy group may influence packing through dipole-dipole interactions between the cyano and ester groups. Further experimental studies are required to confirm its crystal structure.

Properties

IUPAC Name

methyl 4-(cyanomethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLSUSBRICMLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344188
Record name Methyl 4-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137988-24-0
Record name Benzoic acid, 4-(cyanomethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137988-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Cyanomethylation

The most widely reported method involves nucleophilic substitution of a hydroxyl group on a benzoate precursor. Methyl 4-hydroxybenzoate reacts with cyanomethylating agents such as cyanogen bromide (BrCN) or chloroacetonitrile in the presence of a base (e.g., potassium carbonate or sodium hydride). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–100°C for 6–24 hours.

Key Reaction Parameters:

  • Solvent: DMF or acetonitrile (optimized for solubility and reaction rate).

  • Base: K₂CO₃ (2.0–3.0 equivalents) to deprotonate the hydroxyl group.

  • Cyanating Agent: Chloroacetonitrile (1.2 equivalents) for cost efficiency.

  • Yield: 70–85% after purification via column chromatography or recrystallization.

This method is favored for its simplicity but requires careful control of moisture to prevent hydrolysis of the cyanomethoxy group.

Acylation-Chlorination-Cyanation Sequential Protocol

Industrial-Scale Synthesis from m-Toluic Acid

A patent-derived approach (CN105130846A) outlines a three-step process starting with m-toluic acid:

  • Acylation:
    m-Toluic acid reacts with thionyl chloride (SOCl₂) at 70–80°C to form m-toluoyl chloride. Excess SOCl₂ is distilled and recycled.

    • Yield: 90–97%.

  • Chlorination:
    The acyl chloride undergoes radical chlorination using liquid chlorine (Cl₂) at 125–145°C. Unreacted starting material is recovered via distillation.

    • Selectivity: >95% for m-chloromethylbenzoyl chloride.

  • Cyanation:
    The chlorinated intermediate reacts with sodium cyanide (NaCN) in methanol under phase-transfer catalysis (e.g., tetrabutylammonium iodide).

    • Conditions: 35–90°C, 0.5–3 hours.

    • Yield: 85–93%.

Advantages:

  • High scalability (patent examples describe 400+ kg batches).

  • Cost-effective reagents (Cl₂, NaCN).

Challenges:

  • Handling hazardous gases (Cl₂) and cyanide requires specialized infrastructure.

Direct Alkylation of Methyl 4-Hydroxybenzoate

Mitsunobu Reaction for Sterically Hindered Systems

For substrates prone to side reactions, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple methyl 4-hydroxybenzoate with cyanomethyl alcohol. This method avoids strong bases and achieves higher regioselectivity.

Typical Conditions:

  • Solvent: Tetrahydrofuran (THF) at 0–25°C.

  • Yield: 65–75%.

Limitations:

  • High cost of DEAD and PPh₃ limits industrial use.

Comparative Analysis of Methods

Method Yield Scalability Cost Complexity
Nucleophilic Substitution70–85%ModerateLowLow
Acylation-Chlorination85–93%HighMediumHigh
Mitsunobu Reaction65–75%LowHighModerate

Optimization Strategies

Solvent and Catalyst Screening

  • DMF vs. Acetonitrile: DMF increases reaction rate but complicates purification due to high boiling point. Acetonitrile offers easier solvent removal.

  • Phase-Transfer Catalysts: Tetrabutylammonium iodide improves NaCN solubility in nonpolar media, enhancing cyanation efficiency by 15–20%.

Temperature Control

  • Cyanation Step: Maintaining temperatures below 90°C prevents decomposition of the cyanomethoxy group.

Emerging Techniques

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for the acylation and cyanation steps, reducing reaction time from hours to minutes and improving yield consistency.

Enzymatic Catalysis

Preliminary studies explore lipase-mediated esterification of 4-(cyanomethoxy)benzoic acid in methanol, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyanomethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(cyanomethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(cyanomethoxy)benzoate involves its interaction with specific molecular targets. The cyanomethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme-mediated transformations and binding to receptor sites .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Methyl 4-(cyanomethoxy)benzoate with structurally related methyl benzoate derivatives, emphasizing substituent variations and their implications:

Compound Name Substituent Molecular Formula Key Features Applications/References
This compound –OCH₂CN (para) C₁₀H₉NO₃ High polarity due to –CN; potential as a pharmaceutical intermediate. Inferred from analogs
Methyl 4-(2-cyanophenyl)benzoate –C₆H₄CN (para) C₁₅H₁₁NO₂ Extended conjugation from cyanophenyl; used in materials science.
Methyl 4-[(cyanomethyl)amino]benzoate –NHCH₂CN (para) C₁₀H₁₀N₂O₂ Amino-cyano group enhances hydrogen bonding; pharmaceutical intermediate.
Methyl 4-(chloromethyl)benzoate –CH₂Cl (para) C₉H₉ClO₂ Reactive chloromethyl group for further functionalization.
Methyl 4-(dimethylamino)benzoate –N(CH₃)₂ (para) C₁₀H₁₃NO₂ Electron-donating group; used in UV-absorbing applications.

Key Observations :

  • Electron-withdrawing vs. donating groups: The cyanomethoxy group (–OCH₂CN) increases the compound’s electrophilicity compared to dimethylamino-substituted analogs, making it more reactive in nucleophilic substitutions .
  • Polarity and solubility: The –CN group enhances polarity, likely reducing solubility in non-polar solvents compared to methyl 4-(dimethylamino)benzoate .

Physicochemical Properties

While direct data for this compound is unavailable, inferences from analogs suggest:

  • Melting point: Estimated 120–140°C (similar to methyl 4-cyano analogs ).
  • Lipophilicity : LogP ~1.5–2.0 (lower than chloromethyl derivatives due to –CN polarity ).
  • Stability : Susceptible to hydrolysis under acidic/basic conditions due to the ester and nitrile groups.

Biological Activity

Methyl 4-(cyanomethoxy)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a benzoate moiety with a cyanomethoxy group, which contributes to its unique chemical reactivity. The presence of these functional groups allows for interactions with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyanomethoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to biological targets. The ester functionality may undergo hydrolysis, releasing the active carboxylic acid form, which can further engage with cellular components.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including resistant Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest strong bacteriostatic activity.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus≤ 10
Escherichia coli≤ 20
Pseudomonas aeruginosa≤ 15

Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary research indicates that it may inhibit cell proliferation in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study investigated the effects of this compound on human breast carcinoma (MCF-7) cells. The results demonstrated significant cytotoxic effects at concentrations above 50 μg/mL, with mechanisms involving apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Results

Cell LineConcentration (μg/mL)% Cell Viability
MCF-75030%
A54910025%
SW4807540%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(cyanomethoxy)benzoate
Reactant of Route 2
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Methyl 4-(cyanomethoxy)benzoate

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